molecular formula C5H6Cl2N2O2S B1358364 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride CAS No. 88398-87-2

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1358364
CAS No.: 88398-87-2
M. Wt: 229.08 g/mol
InChI Key: UWZZQKFFJSYPAL-UHFFFAOYSA-N
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Description

“4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the empirical formula C5H7ClN2O2S . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazoles, including 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, has been a topic of interest in the scientific community . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC1=NN(C=C1S(Cl)(=O)=O)C . The InChI representation is 1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 194.64 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Sulfonylated Aminopyrazoles : A study by Povarov et al. (2017) describes the synthesis of sulfonylated 4-amino-1H-pyrazoles using p-toluenesulfonyl chloride, yielding compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. The structural properties of these compounds were confirmed using spectroscopy techniques (Povarov, Lyubyashkin, Kositsyna, Suboch, Tovbis, 2017).

Chemical Transformations and Derivatives

  • Derivatives of Phenoxyacetamide : Cremlyn and Pannell (1978) reported the synthesis of derivatives such as sulfonyl chlorides and sulfonamides from phenoxyacetamide. This process involved the transformation of chlorosulfonyl acid into different derivatives, showcasing the versatility of sulfonyl chloride compounds in chemical synthesis (Cremlyn, Pannell, 1978).

  • Synthesis of Sulfonamide Derivatives : Komshina et al. (2020) explored the synthesis of sulfonamide derivatives containing heterocyclic compounds, emphasizing their potential as inhibitors of human carbonic anhydrases. This study highlights the significance of sulfonyl chlorides in developing biologically active molecules (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, Karavaeva, 2020).

Biological and Medicinal Applications

  • Antimicrobial and Antioxidant Activities : Badgujar, More, and Meshram (2018) synthesized a series of sulfonamides with significant antimicrobial and antioxidant properties, indicating the potential of sulfonyl chloride derivatives in pharmaceutical applications (Badgujar, More, Meshram, 2018).

  • Biological Activity of Azetidin-2-one Derivatives : Al-Smaisim (2012) synthesized a new series of 3,5-dimethyl-1H-pyrazole derivatives, demonstrating their antibacterial activity. This research shows how modifications of sulfonyl chloride compounds can yield biologically active substances (Al-Smaisim, 2012).

Catalysis and Chemical Reactions

  • Synthesis of Heterocyclic Sulfonamides : Tucker, Chenard, and Young (2015) developed a method for synthesizing heterocyclic sulfonyl chlorides, demonstrating their utility in medicinal chemistry. This emphasizes the role of sulfonyl chlorides in facilitating diverse chemical reactions (Tucker, Chenard, Young, 2015).

  • Transformation in Benzendiazonium Hydrogen Sulfates : Maggio et al. (2013) explored the transformation of a compound containing 1,3-dimethyl-1H-pyrazol-5-yl in the presence of various reagents. This study illustrates the reactivity of sulfonyl chloride derivatives under different conditions (Maggio, Raffa, Raimondi, Daidone, 2013).

Future Directions

The synthesis of pyrazoles, including “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride”, continues to be a topic of interest in the scientific community . New synthetic methods are being developed, expanding the application of this class of compounds . Future research may focus on further optimizing these synthetic methods and exploring the biological activities of these compounds .

Biochemical Analysis

Biochemical Properties

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. This compound interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. The interaction between this compound and these enzymes is essential for the synthesis of sulfonamide-based drugs. Additionally, this compound can react with nucleophiles, leading to the formation of sulfonylated products that are important in medicinal chemistry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism. Furthermore, this compound has been shown to affect the expression of genes related to cell growth and apoptosis, thereby influencing cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of covalent bonds with amino acid residues in the enzyme’s active site, thereby altering the enzyme’s activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade when exposed to light, moisture, or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal changes are important for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant biological activity and potential adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases sharply, leading to adverse effects such as organ damage and altered physiological functions. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of this compound within these organelles can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-2,5-dimethylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZZQKFFJSYPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623126
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-87-2
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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